molecular formula C15H11F6N5O B2746260 N'-[4-cyano-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-N'-methyl-3-(trifluoromethyl)benzohydrazide CAS No. 321526-23-2

N'-[4-cyano-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-N'-methyl-3-(trifluoromethyl)benzohydrazide

Cat. No.: B2746260
CAS No.: 321526-23-2
M. Wt: 391.277
InChI Key: HFQSCEBFGQSNAU-UHFFFAOYSA-N
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Description

N’-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N’-methyl-3-(trifluoromethyl)benzenecarbohydrazide is a complex organic compound characterized by the presence of trifluoromethyl groups and a pyrazole ring

Scientific Research Applications

N’-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N’-methyl-3-(trifluoromethyl)benzenecarbohydrazide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N’-methyl-3-(trifluoromethyl)benzenecarbohydrazide typically involves multiple steps, including condensation, acylation, cyclization, and hydrolysis. For instance, one method involves the condensation of sodium cyanoacetate with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate, followed by acylation using trifluoroacetyl chloride, and cyclization in a mixed solvent of methanol and water .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing reaction conditions to improve yield and environmental friendliness. For example, using ethanol as a solvent and trifluoroacetyl chloride as an acylating reagent can significantly enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N’-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N’-methyl-3-(trifluoromethyl)benzenecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using atmospheric oxygen or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include potassium tert-butoxide for redox disproportionation, trifluoroacetyl chloride for acylation, and ethanol as a solvent .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 2,4-bis(2-cyano-1-trifluoromethylprop-2-enylidene)-1,3-dimethyl-1,3-diazetidine .

Mechanism of Action

The mechanism of action of N’-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N’-methyl-3-(trifluoromethyl)benzenecarbohydrazide involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to interact with various enzymes and receptors. This interaction can lead to the modulation of biological pathways, making it useful in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-1-methyl-4-trifluoromethyl-3-pyrroline
  • 4-Cyano-1-methyl-3-trifluoromethyl-2-pyrroline
  • 3-Cyano-1-methyl-4-trifluoromethylpyrrolidine

Uniqueness

N’-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N’-methyl-3-(trifluoromethyl)benzenecarbohydrazide is unique due to its combination of a pyrazole ring and multiple trifluoromethyl groups. This structure imparts distinct chemical properties, such as high stability and reactivity, which are not commonly found in other similar compounds .

Properties

IUPAC Name

N'-[4-cyano-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-N'-methyl-3-(trifluoromethyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F6N5O/c1-25-13(10(7-22)11(23-25)15(19,20)21)26(2)24-12(27)8-4-3-5-9(6-8)14(16,17)18/h3-6H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQSCEBFGQSNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C#N)N(C)NC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F6N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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